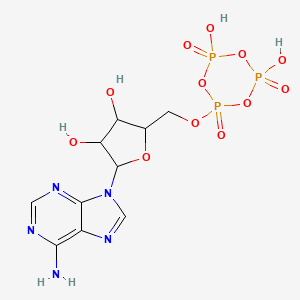
Cyclic adenosine-5'-trimetaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic adenosine-5’-trimetaphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It is a cyclic compound formed by the condensation of adenosine and three phosphate groups. This compound is of particular interest due to its involvement in energy transfer and signal transduction within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic adenosine-5’-trimetaphosphate can be synthesized through several methods. One common approach involves the activation of nucleoside 5’-triphosphates with dicyclohexylcarbodiimide (DCC), which proceeds via a cyclic nucleoside 5’-trimetaphosphate intermediate . Another method includes the use of nickel(II) in the presence of borate, which gives substantial amounts of nucleoside 5’-triphosphates upon evaporative heating in the presence of urea, salts, and cyclic trimetaphosphate .
Industrial Production Methods: Industrial production of cyclic adenosine-5’-trimetaphosphate often involves enzymatic processes due to their specificity and efficiency. For instance, adenosine kinase and polyphosphate kinases can be used in a one-pot reaction to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclic adenosine-5’-trimetaphosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and cyclization. It can react with nucleoside monophosphates to form dinucleoside tetraphosphates .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic adenosine-5’-trimetaphosphate include dicyclohexylcarbodiimide (DCC), nickel(II), and borate. Reaction conditions often involve evaporative heating and the presence of urea and salts .
Major Products: The major products formed from the reactions of cyclic adenosine-5’-trimetaphosphate include nucleoside diphosphates, nucleoside monophosphates, and dinucleoside tetraphosphates .
Scientific Research Applications
Cyclic adenosine-5’-trimetaphosphate has numerous applications in scientific research. It is used as a precursor in the synthesis of RNA and DNA, playing a crucial role in the study of genetic material and its functions . In biology, it is involved in signal transduction pathways, regulating various cellular processes . In medicine, it has potential therapeutic applications due to its role in energy transfer and cellular signaling . Industrially, it is used in the production of nucleotides and other biochemical compounds .
Mechanism of Action
Cyclic adenosine-5’-trimetaphosphate exerts its effects by participating in phosphorylation reactions, where it acts as a phosphate donor. It is involved in the synthesis of RNA and DNA by forming internucleotide phosphodiester bonds . The compound targets various molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP), which is a key second messenger in cellular signaling .
Comparison with Similar Compounds
Cyclic adenosine-5’-trimetaphosphate is unique compared to other similar compounds due to its cyclic structure and the presence of three phosphate groups. Similar compounds include nucleoside triphosphates like adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which also play roles in energy transfer and signal transduction . cyclic adenosine-5’-trimetaphosphate is distinct in its ability to form cyclic intermediates and its specific involvement in the synthesis of RNA and DNA .
Conclusion
Cyclic adenosine-5’-trimetaphosphate is a versatile and important compound in biochemistry, with applications ranging from genetic research to industrial production. Its unique structure and reactivity make it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C10H14N5O12P3 |
|---|---|
Molecular Weight |
489.17 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13) |
InChI Key |
AJXBDVJYPUYBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















